molecular formula C23H15Cl2F3N2OS B2890313 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226441-29-7

2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2890313
CAS No.: 1226441-29-7
M. Wt: 495.34
InChI Key: DSLBYZQAEWOPSR-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzylthio, dichlorophenyl, and trifluoromethoxyphenyl groups attached to an imidazole ring

Scientific Research Applications

2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Industrial Chemistry: The compound’s reactivity and stability are explored for use in various industrial processes, including catalysis and polymer synthesis.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Functional Groups: The benzylthio, dichlorophenyl, and trifluoromethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as benzylthiol, 3,4-dichlorophenylamine, and 4-(trifluoromethoxy)benzyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

When compared to similar compounds, 2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole stands out due to its unique combination of functional groups. Similar compounds may include:

    2-(benzylthio)-1H-imidazole: Lacks the dichlorophenyl and trifluoromethoxyphenyl groups, resulting in different chemical properties and applications.

    5-(3,4-dichlorophenyl)-1H-imidazole:

    1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Lacks the benzylthio and dichlorophenyl groups, affecting its overall chemical behavior and applications.

The presence of all three functional groups in this compound imparts unique properties that make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2OS/c24-19-11-6-16(12-20(19)25)21-13-29-22(32-14-15-4-2-1-3-5-15)30(21)17-7-9-18(10-8-17)31-23(26,27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBYZQAEWOPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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